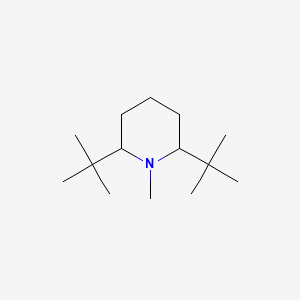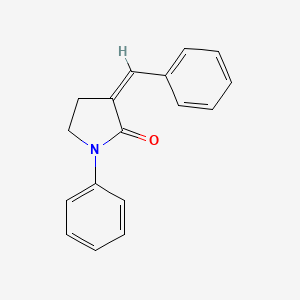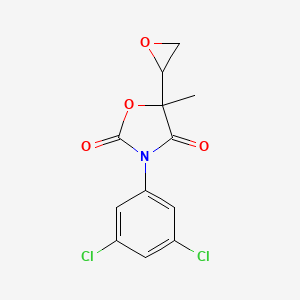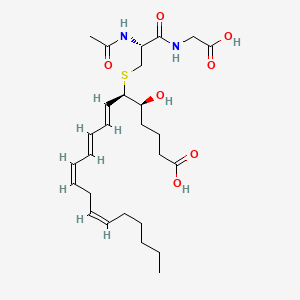
2,6-Di-tert-butyl-1-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-1-methylpiperidine is an organic compound with the molecular formula C14H29N. It is a derivative of piperidine, where two hydrogen atoms at the 2 and 6 positions are replaced by tert-butyl groups, and the hydrogen atom at the 1 position is replaced by a methyl group. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butyl-1-methylpiperidine can be synthesized through the alkylation of piperidine. The process involves the reaction of piperidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is usually purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-1-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a strong base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
科学的研究の応用
2,6-Di-tert-butyl-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as a sterically hindered base in organic synthesis to prevent unwanted side reactions.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2,6-Di-tert-butyl-1-methylpiperidine is primarily influenced by its steric hindrance. The bulky tert-butyl groups create a significant spatial barrier, which affects its reactivity and interactions with other molecules. This steric effect can influence the compound’s ability to act as a base, nucleophile, or ligand in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but lacks the methyl group at the 1 position.
2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group at the 4 position, increasing steric hindrance.
2,6-Di-tert-butyl-4-methylpyridine: Similar structure with a methyl group at the 4 position instead of the 1 position.
Uniqueness
2,6-Di-tert-butyl-1-methylpiperidine is unique due to the combination of steric hindrance from the tert-butyl groups and the presence of a methyl group at the 1 position. This unique structure influences its reactivity and makes it a valuable compound in various chemical and industrial applications.
特性
CAS番号 |
64326-83-6 |
|---|---|
分子式 |
C14H29N |
分子量 |
211.39 g/mol |
IUPAC名 |
2,6-ditert-butyl-1-methylpiperidine |
InChI |
InChI=1S/C14H29N/c1-13(2,3)11-9-8-10-12(15(11)7)14(4,5)6/h11-12H,8-10H2,1-7H3 |
InChIキー |
GWIVMGASCWOOFD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCCC(N1C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)






![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)




![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)
